1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid
Description
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid is a deuterium-labeled indole derivative with a methanesulfonamide moiety and a butanedioic acid (succinic acid) counterion. The compound features trideuteriomethyl (CD₃) groups on the bis(alkylamino)ethyl side chain, which replaces hydrogen atoms with deuterium at specific positions. This deuteration strategy is commonly employed in drug development to enhance metabolic stability and prolong half-life by reducing susceptibility to cytochrome P450-mediated oxidation .
The butanedioic acid component likely serves as a counterion to improve solubility and crystallinity, a common practice in pharmaceutical salt formulations . Structural analogs, such as deuterated cyclophosphamide metabolites (e.g., phosphoramide mustard-d₄), demonstrate the utility of deuteration in pharmacokinetic optimization .
Properties
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H21N3O2S.C4H6O4/c2*1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h2*4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2*2D3,3D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZTGQXEPNRFN-LXRVQIONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amino-substituted indole .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Deuterated compounds like Sumatriptan-d6 are extensively used in pharmacokinetic studies to understand drug metabolism and distribution. The presence of deuterium allows for enhanced detection and differentiation in mass spectrometry, providing clearer insights into metabolic pathways. This is particularly useful in studying the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs in clinical settings.
Drug Development
The use of deuterated analogs in drug development can lead to improved therapeutic profiles. For example, studies have shown that deuterated versions of existing drugs can exhibit altered metabolic rates, which may result in prolonged action or reduced side effects. This compound can serve as a model for developing new migraine therapies that require precise dosing and minimized side effects.
Research has indicated that Sumatriptan and its derivatives exhibit significant biological activity in modulating serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Investigating the effects of the deuterated form can provide insights into receptor binding affinities and downstream signaling pathways, which are crucial for understanding their efficacy in treating migraines.
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of deuterium atoms can influence the compound’s metabolic stability and bioavailability, potentially enhancing its therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison with Deuterated Pharmaceuticals
Indole-Based Sulfonamide Derivatives
Non-deuterated indole-sulfonamides, such as those synthesized in (e.g., 2-[1-(phenylsulfonyl)-1H-indol-3-yl]N-(6-substituted benzothiazol-2-yl) acetamide), provide structural parallels:
- Functional Groups : The target compound lacks benzothiazole substituents but retains the sulfonamide-indole core.
- Synthetic Routes : Both compounds utilize coupling reactions (e.g., EDC-mediated amidation), though the deuterated compound requires additional steps for isotopic labeling .
Butanedioic Acid Salts
Butanedioic acid (succinic acid) is widely used to form salts with basic amines. Comparisons include:
- Solubility Enhancement : Similar to dextromethorphan succinate, the target compound’s salt form likely improves bioavailability compared to freebase formulations .
- Stability : Succinate salts generally exhibit superior thermal stability over hydrochloride salts, a critical factor in pharmaceutical manufacturing .
Biological Activity
The compound 1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide; butanedioic acid is a derivative of indole, which has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an indole moiety, a sulfonamide group, and a butanedioic acid component. The molecular formula can be represented as:
- Molecular Weight : Approximately 487.6 g/mol
- Chemical Formula : C16H29N3O8S
- Serotonin Receptor Modulation : The indole structure is known for its interaction with serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This interaction can lead to vasoconstriction and modulation of neurotransmitter release.
- Anti-inflammatory Properties : Compounds similar to this one have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of indole possess antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit similar effects.
Case Studies and Research Findings
- Study on Serotonin Receptors : A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of various indole derivatives to serotonin receptors. The results indicated that compounds with similar structures could effectively modulate receptor activity, leading to potential therapeutic applications in migraine treatment .
- Anti-inflammatory Evaluation : Another research article focused on the synthesis of indole-based compounds and their anti-inflammatory effects demonstrated that certain derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Testing : A study assessed the antimicrobial activity of indole derivatives against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have potential as an antimicrobial agent .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide to ensure reproducibility?
- Answer : Synthesis optimization should integrate process control and simulation tools (e.g., computational fluid dynamics) to model reaction parameters like temperature, pressure, and solvent ratios. Deuterated intermediates require strict anhydrous conditions and isotopic purity validation via NMR or mass spectrometry. Refer to chemical engineering design principles (e.g., membrane separation for purification) to minimize byproducts . Replicating prior syntheses with advanced analytical tools (e.g., inline FTIR for real-time monitoring) can address reproducibility challenges .
Q. How can researchers validate the purity of butanedioic acid co-crystals in this compound using pharmacopeial standards?
- Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is recommended, as per USP methodologies. System suitability tests should include resolution checks between co-crystal components and degradation products. Quantify impurities via peak area normalization against reference standards .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating deuterium isotope effects on the compound’s pharmacokinetics?
- Answer : Use comparative studies between deuterated and non-deuterated analogs. Conduct in vitro metabolic assays (e.g., liver microsomes) paired with LC-MS to track deuterium retention. Molecular dynamics (MD) simulations can model deuterium’s impact on hydrogen bonding and binding affinity to targets like indole-related receptors . Isotopic labeling in preclinical models (e.g., rodents) allows for tissue distribution profiling .
Q. How can molecular modeling resolve contradictions in reported biological activity data for this compound?
- Answer : Apply density functional theory (DFT) to map electronic configurations of the sulfonamide and indole moieties, identifying steric or electronic factors influencing activity. Validate hypotheses using site-directed mutagenesis in target proteins (e.g., serotonin receptors) to assess binding pocket interactions. Cross-reference discrepancies with crystallographic data or cryo-EM structures .
Q. What strategies address conflicting results in membrane permeability studies for this compound?
- Answer : Use parallel artificial membrane permeability assays (PAMPA) with deuterated vs. non-deuterated analogs under varied pH conditions. Analyze diffusion kinetics via the pH-partition hypothesis. Conflicting data may arise from solvent choice (e.g., DMSO vs. aqueous buffers); validate using isotopically labeled solvents to trace partitioning behavior .
Methodological Guidance
Q. How should researchers design experiments to analyze the compound’s stability under oxidative stress?
- Answer : Employ forced degradation studies with hydrogen peroxide (3% v/v) at 40°C, monitoring via UPLC-PDA. Identify degradation pathways (e.g., sulfonamide cleavage) using high-resolution MS. Compare stability in deuterated vs. non-deuterated forms to assess isotopic protection effects .
Q. What frameworks are recommended for linking the compound’s activity to broader biochemical theories?
- Answer : Anchor studies to the "lock-and-key" model for receptor-ligand interactions, using the indole moiety’s π-π stacking as a theoretical basis. Incorporate enzyme kinetics (e.g., Michaelis-Menten) to quantify inhibition constants (Ki) and correlate with structural modifications .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported cytotoxicity profiles across cell lines?
- Answer : Perform meta-analyses of cytotoxicity data, stratifying by cell type (e.g., epithelial vs. neuronal) and culture conditions. Use RNA sequencing to identify differential expression of metabolic enzymes (e.g., cytochrome P450 isoforms) that may activate/deactivate the compound. Validate via siRNA knockdown experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
